Cas no 2172254-32-7 (4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one)
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one
- 2172254-32-7
- EN300-1636668
-
- Inchi: 1S/C12H20N4O/c1-4-5-16-10(17)6-9(13)12(16)11-8(2)7-15(3)14-11/h7,9,12H,4-6,13H2,1-3H3
- InChI Key: ZMNLCJBRUAFBPS-UHFFFAOYSA-N
- SMILES: O=C1CC(C(C2C(C)=CN(C)N=2)N1CCC)N
Computed Properties
- Exact Mass: 236.16371127g/mol
- Monoisotopic Mass: 236.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.2Ų
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636668-0.05g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 0.05g |
$1200.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-0.1g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 0.1g |
$1257.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-0.25g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 0.25g |
$1315.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-0.5g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 0.5g |
$1372.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-1.0g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 1g |
$1429.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-2.5g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 2.5g |
$2800.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-5.0g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 5g |
$4143.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-10.0g |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 10g |
$6144.0 | 2023-06-04 | ||
| Enamine | EN300-1636668-50mg |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1636668-100mg |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one |
2172254-32-7 | 100mg |
$1119.0 | 2023-09-22 |
4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one
4-Amino-5-(1,4-Dimethyl-1H-Pyrazol-3-Yl)-1-Propylpyrrolidin-2-One: A Comprehensive Overview
4-Amino-5-(1,4-Dimethyl-1H-Pyrazol-3-Yl)-1-Propylpyrrolidin-2-One is a complex organic compound with the CAS number 2172254-32-7. This compound belongs to the class of pyrrolidinone derivatives, which have gained significant attention in the pharmaceutical and chemical industries due to their diverse biological activities and potential applications. The structure of this compound is characterized by a pyrrolidinone ring fused with a pyrazole moiety, along with an amino group and a propyl substituent. These structural features contribute to its unique chemical properties and biological functions.
The synthesis of 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathways, improving the yield and purity of this compound. For instance, studies have demonstrated the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity. Such innovations highlight the importance of this compound in both academic research and industrial applications.
One of the most notable aspects of 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one is its biological activity. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, it has demonstrated selective inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential as a lead compound in drug discovery programs targeting chronic inflammatory and neurological disorders.
Recent research has also explored the role of 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-yl)-1-propylpyrrolidin-2-one in modulating cellular signaling pathways. For example, studies have revealed its ability to inhibit the activation of NF-kB, a key transcription factor involved in inflammation and immune responses. Furthermore, this compound has been shown to interact with various membrane receptors, suggesting its potential as a modulator of cellular communication. These insights into its molecular mechanisms provide a foundation for understanding its therapeutic potential and guide future research directions.
In terms of pharmacokinetics, 4-amino-5-(1,4-dimethyl-1H-pyrazol-3-Yl)-1-propylpyrrolidin 2 One exhibits favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating conditions requiring systemic administration. However, further studies are needed to evaluate its safety profile and potential toxicity in vivo. Regulatory agencies emphasize the importance of thorough toxicological assessments before advancing such compounds into clinical trials.
The development of 4-amino 5 (1 4 dimethyl 1H pyrazol 3 yl) 1 propylpyrrolidin 2 one as a therapeutic agent is further supported by its structural versatility. The presence of multiple functional groups allows for extensive chemical modifications, enabling researchers to tailor its properties for specific therapeutic applications. For instance, substituent modifications can enhance its solubility, stability, or selectivity for particular targets. This adaptability positions it as a valuable tool in medicinal chemistry for addressing unmet medical needs.
In conclusion, 4-amino 5 (1 4 dimethyl 1H pyrazol 3 yl) 1 propylpyrrolidin 2 one (CAS No: 2172254 32 7) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique chemical structure, coupled with promising biological activities and pharmacokinetic profiles, makes it an attractive candidate for further exploration in preclinical and clinical settings. As research continues to uncover its full potential, this compound holds great promise for contributing to the development of innovative therapies for various diseases.
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